molecular formula C9H11ClN2O B11759632 (E)-3-(4-chlorophenyl)-N'-hydroxypropanimidamide

(E)-3-(4-chlorophenyl)-N'-hydroxypropanimidamide

Cat. No.: B11759632
M. Wt: 198.65 g/mol
InChI Key: LVFFODAVROSRCN-UHFFFAOYSA-N
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Description

(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a chlorophenyl group and a hydroxypropanimidamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired hydroxypropanimidamide. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of (E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidamide moiety can be reduced to amines under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanimidamide moiety can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)acrylamide
  • (E)-3-(4-chlorophenyl)acrylic acid
  • (E)-3-(4-chlorophenyl)acrylaldehyde

Uniqueness

(E)-3-(4-chlorophenyl)-N’-hydroxypropanimidamide stands out due to its unique combination of a hydroxypropanimidamide moiety and a chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-(4-chlorophenyl)-N'-hydroxypropanimidamide

InChI

InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(11)12-13/h1-2,4-5,13H,3,6H2,(H2,11,12)

InChI Key

LVFFODAVROSRCN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CC/C(=N/O)/N)Cl

Canonical SMILES

C1=CC(=CC=C1CCC(=NO)N)Cl

Origin of Product

United States

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